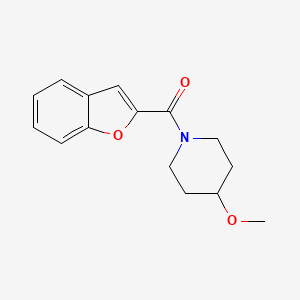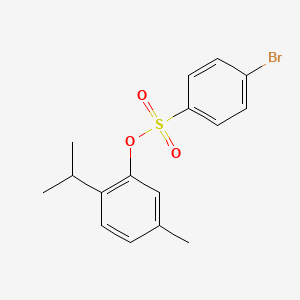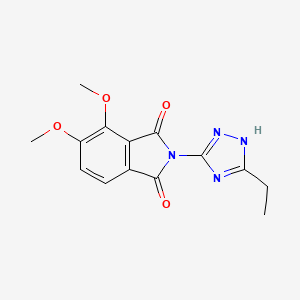![molecular formula C22H17F3N2OS B6582617 1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 919712-23-5](/img/structure/B6582617.png)
1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound often explored for its potential applications in various scientific fields due to its unique structural attributes. The compound features a naphthalene carbonyl group linked to an imidazole ring through a thioether linkage with a trifluoromethyl-substituted phenylmethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphthalene-1-carboxylic acid, 4-(trifluoromethyl)benzyl chloride, and 4,5-dihydro-1H-imidazole.
Formation of Naphthalene-1-carbonyl Chloride: This intermediate is created by treating naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The next step involves reacting the naphthalene-1-carbonyl chloride with 4,5-dihydro-1H-imidazole in the presence of a base like triethylamine to form the imidazole intermediate.
Thioether Formation: Finally, the compound is formed by reacting the imidazole intermediate with 4-(trifluoromethyl)benzyl chloride under suitable conditions, such as using a polar aprotic solvent like acetonitrile.
Industrial Production Methods:
Bulk Synthesis: Large-scale production usually employs continuous flow reactors to enhance the efficiency of each step.
Purification: Typically involves recrystallization and column chromatography to ensure high purity.
Types of Reactions:
Oxidation: Undergoes oxidation reactions with agents like hydrogen peroxide.
Reduction: Reduced by agents such as lithium aluminum hydride.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Suitable bases or acids, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding secondary amines.
Substitution Products: Variety of functionalized imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is utilized in:
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Investigated for possible therapeutic uses, such as in anti-inflammatory or anticancer agents.
Industry: Uses in materials science, particularly in developing new polymers and coatings.
Wirkmechanismus
Mechanism: The compound's mechanism typically involves interactions with biological macromolecules, such as enzymes or receptors, mediated by its various functional groups.
Molecular Targets and Pathways: Targets are often enzymes that interact with the carbonyl or sulfanyl groups, influencing biological pathways related to its intended application, like metabolic pathways in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Each of these similar compounds showcases slight variations in the substituent groups, leading to different chemical behaviors and applications.
Eigenschaften
IUPAC Name |
naphthalen-1-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)17-10-8-15(9-11-17)14-29-21-26-12-13-27(21)20(28)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGPFSBJGNDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6582546.png)
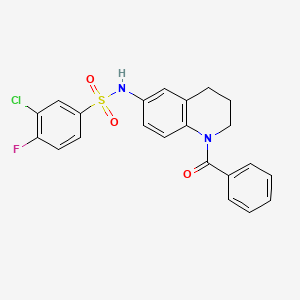
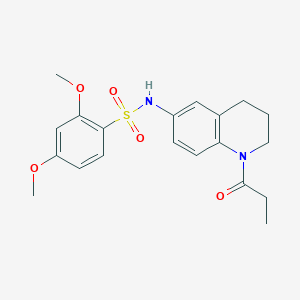
![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)
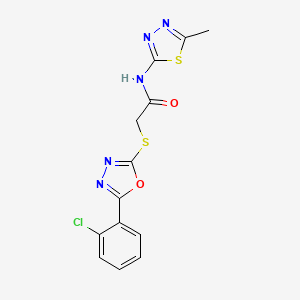
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6582580.png)
![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)
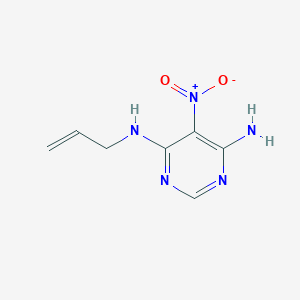
![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)
